(2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone is an organic compound that features a bromine atom, a nitro group, and a piperidine ring attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Nitration: The nitration of 2-bromophenyl compounds to introduce the nitro group.
Acylation: The acylation of the nitrated compound with piperidin-1-ylmethanone under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and acylation processes, optimized for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The piperidine ring can undergo oxidation under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the piperidine ring.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone serves as a building block for the synthesis of more complex molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology
This compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a valuable scaffold for the design of new therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and piperidine ring are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- (2-Bromo-4-nitrophenyl)(morpholin-1-yl)methanone
- (2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone is unique due to the combination of the bromine atom, nitro group, and piperidine ring. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
(2-bromo-4-nitrophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-11-8-9(15(17)18)4-5-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXSZOPOCPNFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.